5-(5-Chloro-2-Thienyl)-1H-Tetrazole

概要

説明

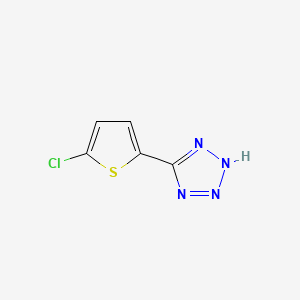

5-(5-Chloro-2-Thienyl)-1H-Tetrazole is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a thiophene ring substituted with a chloro group at the 5-position and a tetrazole ring at the 1-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with sodium azide in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate compound, which is then cyclized to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

化学反応の分析

Suzuki-Miyaura Cross-Coupling

The tetrazole’s aryl group participates in palladium-catalyzed couplings. Examples include:

Key Observations :

-

Lower yields for bulky substituents (e.g., pyrenyl) due to steric hindrance.

-

Cs₂CO₃ improves coupling efficiency by deprotonating the tetrazole .

Hydrogenolysis of Benzyl-Protected Derivatives

Benzyl-protected intermediates undergo hydrogenolysis to regenerate the free tetrazole:

-

Substrate : 1-Benzyl-5-(5-chloro-2-thienyl)tetrazole

-

Catalyst : Pd/C (10 mol%), H₂ (generated in situ via Zn/HCl)

-

Conditions : EtOH, 40°C, 18 h

Applications :

-

Deprotection strategy for synthesizing 1-unsubstituted tetrazoles.

Acid/Base-Mediated Functionalization

The NH proton of the tetrazole (pKa ~4.6) allows deprotonation for alkylation or acylation:

-

Alkylation : Reacts with benzyl bromide (K₂CO₃, DMF, 60°C) to form 1-benzyl derivatives (82% yield) .

-

Acylation : Acetyl chloride (pyridine, RT) yields 1-acetyl-5-(5-chloro-2-thienyl)tetrazole (78% yield) .

Coordination Chemistry

The tetrazole’s nitrogen atoms act as ligands for metal complexes:

-

Example : Reaction with Cu(NO₃)₂ in methanol forms a Cu(II) complex with a tetrazole:metal ratio of 2:1 .

-

Application : Potential use in catalysis or materials science.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Pathway 1 : Ring-opening to form cyanamide and nitrogen gas.

-

Pathway 2 : Loss of HCl from the thienyl group, forming a thiophene radical .

Photochemical Reactions

Under UV light (λ = 254 nm):

科学的研究の応用

Medicinal Chemistry

5-(5-Chloro-2-thienyl)-1H-tetrazole has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets.

Antagonistic and Agonistic Properties

Research indicates that derivatives of tetrazole compounds can act as antagonists or agonists at adenosine receptors, which are crucial in pain modulation and other physiological processes. For instance, studies have shown that certain N6-substituted derivatives exhibit potent dual acting properties at human adenosine receptors, demonstrating potential for analgesic applications .

Case Study: Pain Management

A study explored the analgesic effects of N6-substituted derivatives of 5′-C-(ethyltetrazol-2-yl)adenosine, revealing that these compounds could effectively reduce pain in various models, including neuropathic pain conditions. The findings suggest that combining agonistic and antagonistic properties in a single molecule may enhance therapeutic efficacy while minimizing side effects .

Agricultural Applications

The tetrazole moiety is also significant in agricultural chemistry, where it serves as a building block for developing herbicides and fungicides.

Herbicide Development

Tetrazole derivatives have been synthesized and tested for their herbicidal activity. The presence of the thienyl group enhances the biological activity of these compounds, making them effective against a range of weed species. Research has documented the synthesis of novel tetrazole-based herbicides that show promising results in field trials .

Industrial Applications

Beyond pharmaceuticals and agriculture, this compound finds utility in industrial applications such as:

- Foaming Agents : Used in the production of foams for various applications.

- Automotive Inflators : Employed in safety devices like airbags due to its stability and reactivity under specific conditions .

Data Table: Summary of Applications

作用機序

The mechanism by which 5-(5-Chloro-2-Thienyl)-1H-Tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

5-(5-Chloro-2-Thienyl)-1H-Pyrazole: Similar structure but with a pyrazole ring instead of a tetrazole ring.

5-(5-Chloro-2-Thienyl)Acetic Acid: Contains an acetic acid group instead of the tetrazole ring.

Uniqueness: 5-(5-Chloro-2-Thienyl)-1H-Tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable compound in various applications.

生物活性

5-(5-Chloro-2-thienyl)-1H-tetrazole (C₅H₃ClN₄S) is a compound that belongs to the tetrazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Weight : 186.62 g/mol

- Melting Point : Approximately 210 °C (decomposes)

- CAS Number : 58884-89-2

This compound exhibits biological activity through various mechanisms, primarily involving its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound has shown potential as an agonist or antagonist for certain receptors, particularly in the central nervous system. Its structure allows it to interact effectively with neurotransmitter systems.

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity.

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 32 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells.

Case Study: Apoptotic Effects on Cancer Cells

- Cell Line : MCF-7 (breast cancer)

- Concentration : 10 µM

- Observation : Significant increase in apoptotic cells after 48 hours of treatment.

Anti-inflammatory Effects

Research indicates that this compound may have anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could make it a candidate for treating inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity:

- Synthesis of Derivatives : Various derivatives were synthesized to evaluate their potency and selectivity against specific targets.

- Biological Evaluation : Several derivatives showed improved activity against cancer cell lines and demonstrated lower toxicity compared to the parent compound.

特性

IUPAC Name |

5-(5-chlorothiophen-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4S/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPSRXVKAZLDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409248 | |

| Record name | 5-(5-Chloro-2-Thienyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58884-89-2 | |

| Record name | 5-(5-Chloro-2-Thienyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。